Z-Val-pro-OH

Vue d'ensemble

Description

It is a white to off-white solid with a molecular weight of 348.4 g/mol . This compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-pro-OH typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of N-tert-butoxycarbonylation of amino acids. For instance, L-phenylalanine can be reacted with di-tert-butyl dicarbonate in the presence of sodium hydroxide and tert-butyl alcohol to form N-tert-butoxycarbonyl-L-phenylalanine . This intermediate can then be coupled with other amino acids using reagents like diphenyl phosphorazidate (DPPA) to form the desired peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reagents and solvents used are of high purity to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Val-pro-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Z-Val-pro-OH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and other complex molecules.

Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Employed in the production of pharmaceuticals and other fine chemicals

Mécanisme D'action

The mechanism of action of Z-Val-pro-OH involves its role as a building block in peptide synthesis. It interacts with other amino acids through peptide bonds, forming larger peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparaison Avec Des Composés Similaires

Z-Pro-OH: Another protected amino acid used in peptide synthesis.

Z-Phe-Val-Pro-NH2: A tripeptide used in the study of enzyme mechanisms.

Oxyma: An additive used in peptide synthesis to replace benzotriazole-based reagents.

Uniqueness: Z-Val-pro-OH is unique due to its specific structure, which allows for the formation of stable peptide bonds. Its use in peptide synthesis is highly valued for its efficiency and reliability .

Activité Biologique

Z-Val-pro-OH, a compound derived from the amino acids valine and proline, has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through solid-phase peptide synthesis techniques, allowing for the precise control of amino acid sequences. The incorporation of a Z (benzyloxycarbonyl) protecting group enhances the stability and solubility of the compound during synthesis. The final product exhibits a characteristic structure conducive to interactions with various biological targets.

Research has demonstrated that this compound interacts with specific proteins involved in apoptosis and cellular signaling pathways. Notably, it has been shown to bind to the BIR3 domain of inhibitor of apoptosis proteins (IAPs), which play critical roles in regulating cell death. This interaction leads to increased autoubiquitination and subsequent proteasomal degradation of IAPs, promoting apoptosis in cancer cells .

Table 1: Biological Activity Overview

| Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Apoptosis Induction | Binding to IAPs | XIAP BIR3 domain | Increased caspase-3 activity |

| Antiproliferative Effects | Disruption of cell survival signals | Various cancer cell lines | Reduced cell proliferation |

| Proteasomal Degradation | Enhanced ubiquitination of IAPs | Cellular IAP1 | Promotion of programmed cell death |

3. Biological Activity Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Anticancer Properties : In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) have shown that this compound significantly increases apoptosis rates by activating caspase pathways. The compound demonstrated nanomolar K_i values against XIAP, indicating strong binding affinity .

- Microbial Activity : Other investigations have reported moderate to good bioactivity against Gram-negative bacteria and dermatophytes, suggesting potential applications in antimicrobial therapies .

Case Study 1: Breast Cancer Cell Line Analysis

In a study examining the effects of this compound on MDA-MB-231 cells, researchers observed a dose-dependent increase in apoptosis markers. The compound was able to induce significant levels of caspase-3 activation compared to control groups.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that the compound effectively inhibited bacterial growth, particularly against strains resistant to conventional antibiotics.

5. Conclusion and Future Directions

The biological activity of this compound is characterized by its ability to induce apoptosis through interactions with IAPs and its promising antimicrobial properties. Future research should focus on elucidating the detailed mechanisms underlying these effects and exploring potential therapeutic applications in oncology and infectious diseases.

Propriétés

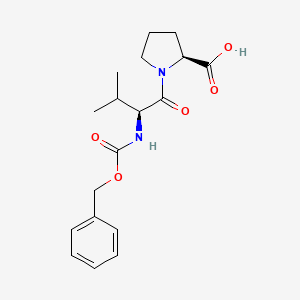

IUPAC Name |

(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPECCBYSVGSBBG-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.